![molecular formula C14H15BrN4O B2694720 3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide CAS No. 2415569-99-0](/img/structure/B2694720.png)
3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide
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Description
The compound “3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide” is a complex organic molecule. It contains a bromopyrazole group, an azetidine ring, and a phenyl group, all connected by a carboxamide linkage .
Molecular Structure Analysis
The compound contains a bromopyrazole group, which is a pyrazole ring (a five-membered ring with two nitrogen atoms) with a bromine atom attached. It also contains an azetidine ring, which is a saturated four-membered ring with one nitrogen atom. The phenyl group is a six-membered aromatic ring. These groups are connected by a carboxamide linkage, which is a carbonyl (C=O) group attached to a nitrogen .Chemical Reactions Analysis
The bromine atom on the bromopyrazole group can be a good leaving group, making it susceptible to nucleophilic substitution reactions. The azetidine ring can potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. As a complex organic molecule, it’s likely to be solid at room temperature .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-12-6-16-19(10-12)9-11-7-18(8-11)14(20)17-13-4-2-1-3-5-13/h1-6,10-11H,7-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIISEGLAJYJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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